![molecular formula C13H13N5 B6448608 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile CAS No. 2549013-53-6](/img/structure/B6448608.png)
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile
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Description
The compound “2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Imidazole-containing compounds have been extensively explored in drug discovery. The presence of imidazole rings imparts diverse biological activities. For instance, derivatives of 1,3-diazole (imidazole) exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, antiallergic, antipyretic, antiviral, antioxidant, and antifungal properties . Researchers can investigate the potential of our compound as a lead structure for novel drug candidates.
Coordination Chemistry and Metal Complexes
The nitrogen atoms in imidazole rings readily coordinate with metal ions. Researchers can explore the synthesis of metal complexes using our compound as a ligand. These complexes may find applications in catalysis, luminescence, and gas adsorption .
Materials Science and Crystal Engineering
Imidazole-containing compounds have been investigated for their crystal engineering properties. Our compound could potentially form coordination polymers (CPs) with intriguing structures. CPs find applications in areas such as drug delivery, gas separation, and magnetism .
Bioorganic Chemistry and Enzyme Inhibition
Given the structural resemblance to natural products (e.g., histidine), our compound might interact with enzymes. Researchers can explore its potential as an enzyme inhibitor, particularly in the context of histone deacetylase (HDAC) inhibition .
properties
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c14-6-12-2-1-3-16-13(12)18-8-11(9-18)7-17-5-4-15-10-17/h1-5,10-11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSHEYCWYAFLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C#N)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile |
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